molecular formula C17H16N2 B2447282 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 244759-53-3

5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

Cat. No.: B2447282
CAS No.: 244759-53-3
M. Wt: 248.329
InChI Key: QGGGLPCASLWQFW-CMDGGOBGSA-N
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Description

5,6-Dimethyl-2-styryl-1H-1,3-benzimidazole (CAS 244759-53-3) is a high-purity synthetic benzimidazole derivative offered for research and development purposes. This compound features a core benzimidazole structure, a privileged scaffold in medicinal chemistry known for its structural resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological polymers . The benzimidazole core is extensively documented as a versatile pharmacophore with a broad spectrum of bioactivities, including significant potential in anticancer agent development . Its mechanism of action is multi-faceted; benzimidazole derivatives have been reported to function as topoisomerase inhibitors, DNA intercalating and alkylating agents, androgen receptor antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, and protein kinase inhibitors . The specific 2-styryl substitution pattern present in this compound is a key structural feature often explored in the design of novel bioactive molecules. Recent research on similarly structured benzimidazole derivatives has demonstrated promising cytotoxicity against various cancer cell lines, underscoring their value as a scaffold for developing targeted cancer therapeutics within the framework of precision medicine . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethyl-2-[(E)-2-phenylethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-12-10-15-16(11-13(12)2)19-17(18-15)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGGLPCASLWQFW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethyl 2 Styryl 1h 1,3 Benzimidazole

Established Synthetic Routes to the Benzimidazole (B57391) Core

The synthesis of the benzimidazole scaffold, the central structural motif of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, has been accomplished through various established chemical methodologies. These routes primarily focus on the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, starting from ortho-disubstituted benzene precursors.

Condensation Reactions with o-Phenylenediamine (B120857)

The most direct and widely employed method for constructing the 2-substituted benzimidazole core is the condensation reaction of an o-phenylenediamine derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid. researchgate.netnih.gov For the synthesis of the target molecule, 4,5-dimethyl-1,2-phenylenediamine is the key starting material. nih.gov

One prominent route involves the direct cyclocondensation of 4,5-dimethyl-o-phenylenediamine with cinnamaldehyde (B126680). A study demonstrated that this reaction can be efficiently catalyzed by ammonium (B1175870) chloride in chloroform (B151607) at room temperature over 12–18 hours, yielding the trans-vinyl product.

Alternatively, cinnamic acids can be used in place of aldehydes. researchgate.netscilit.com A highly efficient method involves the condensation of o-phenylenediamine sulfate (B86663) with various cinnamic acids in refluxing ethylene (B1197577) glycol, which produces the corresponding 2-styrylbenzimidazoles in excellent yields, often exceeding 90%. researchgate.netscilit.com This approach avoids harsher conditions like the use of polyphosphoric acid (PPA), which typically results in lower yields. researchgate.net

Table 1: Selected Condensation Reactions for 2-Styrylbenzimidazole Synthesis

o-Phenylenediamine Derivative Carbonyl Source Catalyst/Solvent System Conditions Yield (%) Reference
4,5-dimethyl-o-phenylenediamine Cinnamaldehyde NH₄Cl / Chloroform Room Temp, 12-18h 62-68
o-Phenylenediamine sulfate Cinnamic acid Ethylene Glycol Reflux, 3h 95 researchgate.netscilit.com
o-Phenylenediamine Cinnamic acid Polyphosphoric Acid (PPA) 200°C 30 researchgate.net
o-Phenylenediamine dihydrochloride Cinnamic acid None 200°C, 2h 57 researchgate.net

Catalytic Approaches in Benzimidazole Synthesis

The synthesis of benzimidazoles via condensation reactions is often facilitated by a diverse range of catalysts to improve reaction rates and yields under milder conditions. researchgate.net These catalytic systems can be broadly categorized as acidic, metallic, or ionic.

Acid catalysts are commonly used. Simple Brønsted acids like p-toluenesulphonic acid and strong acids such as polyphosphoric acid have been utilized. researchgate.net Lewis acids like anhydrous zinc chloride (ZnCl₂) have also proven effective in catalyzing the one-pot synthesis of 2-aryl substituted benzimidazoles from o-phenylenediamine and aryl aldehydes. nanoient.org Other metal-based catalysts, including MgCl₂·6H₂O, MgI₂, and supported gold nanoparticles (Au/TiO₂), have been successfully employed to promote the reaction. researchgate.netnih.gov

More advanced catalytic systems include solid acid catalysts like ZrO₂–Al₂O₃ and polymer-supported catalysts such as [PVP-SO₃H]HSO₄, which offer advantages in terms of reusability and environmental friendliness. nih.gov Brønsted acidic ionic liquids, for instance, [DodecIm][HSO₄], have also been established as efficient and recyclable catalysts for these condensation reactions. nih.gov

Microwave-Assisted and Solid-Phase Synthetic Strategies

In line with the principles of green chemistry, modern synthetic strategies aim to reduce reaction times, energy consumption, and waste. jocpr.comnih.gov Microwave-assisted synthesis and solid-phase synthesis are two such prominent techniques applied to the production of benzimidazoles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. jocpr.comeurekaselect.com This method significantly reduces reaction times—often from hours to minutes—while frequently providing higher yields and product purity compared to conventional heating methods. jocpr.commdpi.com The synthesis of 2-styrylbenzimidazoles has been achieved by reacting o-phenylenediamine with cinnamaldehyde or cinnamic acid under microwave irradiation, sometimes in a solvent-free or catalyst-free environment, which further enhances the green credentials of the process. nih.govmdpi.comsemanticscholar.org

Solid-Phase Synthesis: Solid-phase synthesis is a highly effective methodology for the preparation of benzimidazole libraries for applications like drug discovery. nih.govsci-hub.se In a typical solid-phase route, an o-phenylenediamine precursor is first anchored to a polymer resin. sci-hub.seacs.org This is followed by reaction with various aldehydes for cyclization to form the resin-bound benzimidazole. The final step involves cleavage from the solid support to release the desired product. nih.govacs.org This traceless approach allows for the facile introduction of chemical diversity at different positions of the benzimidazole scaffold. nih.govacs.org

Photochemical Synthesis Routes

Photochemical reactions represent an innovative and environmentally benign approach to benzimidazole synthesis. researchgate.net These methods utilize light energy to drive chemical transformations, often under mild, metal-free conditions. researchgate.netnih.gov

One photochemical strategy involves the condensation of o-phenylenediamines with aldehydes or benzyl (B1604629) alcohols in the presence of a photocatalyst. researchgate.netnih.govrsc.org For example, a W–ZnO@NH₂–CBB nanocomposite has been used as a heterogeneous photocatalyst, which, upon illumination with a mercury lamp, efficiently catalyzes the synthesis of a wide range of benzimidazoles in the presence of air as an oxidant. nih.govrsc.org Another approach employs a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) with a light source such as a CFL lamp to achieve the cyclization of diamines with aldehydes. researchgate.net

A distinct photochemical route involves the structural permutation of indazoles into benzimidazoles. nih.govresearchgate.net This transformation proceeds under mild conditions with UV irradiation, converting 1H- and 2H-indazoles directly into the more stable benzimidazole core, thereby expanding the synthetic toolkit for accessing this important heterocyclic system. nih.govresearchgate.net

Functionalization and Derivatization Strategies for the Styryl Moiety

While functionalization of the benzimidazole core itself is well-documented, modifications specifically targeting the styryl moiety of this compound are less commonly performed post-synthesis. researchgate.net Instead, the primary strategy for introducing diversity into the styryl group involves the use of appropriately substituted precursors during the initial condensation reaction. researchgate.netijpdd.org

Modification of the Aryl Ring Substituents

The most straightforward method to achieve a modified aryl ring on the styryl substituent is to begin the synthesis with a substituted cinnamic acid or a substituted cinnamaldehyde. researchgate.netresearchgate.net This approach allows for the incorporation of a wide variety of functional groups onto the phenyl ring of the styryl moiety.

By condensing o-phenylenediamine with different substituted cinnamic acids, a range of 2-styrylbenzimidazoles with diverse electronic properties can be synthesized. researchgate.netscilit.com This strategy has been successfully used to introduce electron-donating groups like methyl and electron-withdrawing groups such as chloro and nitro onto the styryl phenyl ring, demonstrating the versatility of this method for fine-tuning the molecule's properties. researchgate.netscilit.com

Table 2: Examples of Substituted 2-Styrylbenzimidazoles via Precursor Modification

Cinnamic Acid Precursor Resulting Substituent on Styryl Phenyl Ring Yield (%) Reference
p-Methylcinnamic acid 4-CH₃ 92 researchgate.net
o-Chlorocinnamic acid 2-Cl 99 researchgate.net
p-Chlorocinnamic acid 4-Cl 96 researchgate.net
m-Nitrocinnamic acid 3-NO₂ 97 researchgate.net
p-Nitrocinnamic acid 4-NO₂ 96 researchgate.net

Styryl-Benzazole Analogue Synthesis

The synthesis of styryl-benzazole analogues is a significant area of research, aiming to modify and tune the properties of the core structure for various applications. Several general methodologies have been established for creating a library of these compounds, including analogues of this compound.

One primary method involves the condensation reaction between a 2-methyl-substituted benzazole (such as 2-methylbenzoxazole (B1214174) or 2-methylbenzothiazole) and a substituted benzaldehyde (B42025). This reaction, typically carried out under basic conditions, is a straightforward approach to introduce a variety of substituted styryl groups onto different benzazole cores.

Another effective route is the direct cyclocondensation of an ortho-phenylenediamine derivative with cinnamaldehyde or its substituted variants. For the synthesis of this compound itself, 4,5-dimethyl-o-phenylenediamine is reacted with cinnamaldehyde. This reaction can be catalyzed by ammonium chloride in a solvent like chloroform. By selecting different substituted ortho-phenylenediamines and cinnamaldehydes, a diverse range of analogues can be produced. This method offers the advantage of forming the complete styryl-benzimidazole skeleton in a single step.

The table below summarizes these common synthetic approaches for styryl-benzazole analogues.

Method Reactants Typical Conditions Description
Condensation Reaction2-Methylbenzazole derivative, Substituted benzaldehydeBasic conditionsForms the styryl C=C bond by reacting the active methyl group of the benzazole with an aldehyde.
Cyclocondensationo-Phenylenediamine derivative, Cinnamaldehyde derivativeAmmonium chloride catalysisConstructs the benzimidazole ring and incorporates the styryl group simultaneously.

These methodologies provide a robust platform for generating a wide array of styryl-benzazole analogues, enabling systematic studies of structure-activity relationships.

Advanced Chemical Reactions of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the electron-rich benzimidazole ring system, the nucleophilic nitrogen atoms, and the reactive styryl (ethenyl) double bond. This structure allows for a variety of advanced chemical transformations.

Oxidation Pathways

The this compound molecule possesses sites susceptible to oxidation, primarily the styryl double bond and the benzimidazole ring. The use of common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of various oxidized derivatives.

Potential oxidation reactions include:

Epoxidation: The carbon-carbon double bond of the styryl group can be oxidized to form an epoxide.

Cleavage: Under stronger oxidizing conditions, the double bond can be cleaved to yield benzaldehyde and a 2-carboxy-benzimidazole derivative.

N-Oxidation: The nitrogen atoms of the imidazole ring could potentially be oxidized to form N-oxides, although this is less common for benzimidazoles.

The specific product formed depends heavily on the choice of oxidizing agent and the reaction conditions employed.

Reduction Processes

Reduction of this compound typically targets the styryl double bond. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to achieve this transformation. Catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Palladium on carbon) is also an effective method. This process saturates the alkene, converting the styryl group into a phenylethyl group, thus forming 5,6-dimethyl-2-(2-phenylethyl)-1H-1,3-benzimidazole.

Furthermore, the benzimidazole core itself can participate in redox chemistry. Benzimidazole-based compounds can be converted into organo-hydride forms, which are capable of donating a hydride. The resulting benzimidazolium cation can then be electrochemically reduced back to the hydride form, demonstrating a cycle of reduction and oxidation centered on the heterocyclic ring. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The benzimidazole ring and the attached styryl group can undergo both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The fused benzene ring of the benzimidazole core and the phenyl ring of the styryl group are susceptible to electrophilic attack. Reactions such as halogenation (e.g., with bromine) or nitration can introduce substituents onto these aromatic rings. The positions of substitution (4 and 7 on the benzimidazole ring) are influenced by the directing effects of the fused imidazole ring and the methyl groups.

Nucleophilic Substitution: The C2 position of the benzimidazole ring (the carbon atom between the two nitrogens) is electrophilic and can be a target for nucleophiles, particularly after activation. While direct substitution on the parent compound is challenging, derivatives can be synthesized that facilitate this process. For instance, methods have been developed for the enantioselective C2-allylation of activated benzimidazole electrophiles. mit.edu Nucleophilic substitution reactions are a common strategy for synthesizing various 2-substituted benzimidazole derivatives. researchgate.net

Compound as a Building Block for Complex Molecular Architectures

This compound is a valuable precursor for the synthesis of more complex molecules and supramolecular structures. Its inherent structural features, including the rigid heterocyclic core, the conjugated styryl arm, and the reactive nitrogen atoms, make it an attractive building block.

The benzimidazole scaffold can be elaborated upon in several ways. The nitrogen atoms can be alkylated or acylated to introduce new functional groups. For example, 5,6-dimethylbenzimidazole (B1208971) can be N-alkylated and subsequently reacted with other reagents to form complex benzimidazolium salts, which have applications as ionic liquids or in organometallic chemistry. nih.gov

The compound's ability to act as a ligand for metal ions is another key feature. The nitrogen atoms of the imidazole ring can coordinate with various metal centers, allowing for the construction of complex d-block metallosupramolecular architectures. researchgate.net By designing benzimidazole-containing ligands, researchers can create mono-, bi-, or tetrametallic structures with specific properties for applications in areas like crystal engineering and materials science. researchgate.net The styryl group adds further functionality, providing a conjugated system that can influence the electronic and photophysical properties of these complex architectures.

Advanced Structural Characterization and Spectroscopic Analysis of 5,6 Dimethyl 2 Styryl 1h 1,3 Benzimidazole

X-ray Crystallographic Studies and Molecular Conformation Analysis

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules. While specific crystallographic data for 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is not extensively detailed in the available literature, analysis of closely related benzimidazole (B57391) derivatives reveals key structural features. The core 5,6-dimethyl-1H-benzimidazole moiety is characteristically planar or nearly planar. researchgate.netnih.gov For instance, in the structure of 5,6-dimethyl-1H-benzimidazol-3-ium nitrate, the benzimidazole cation is planar, with a root-mean-square deviation for its 11 non-hydrogen atoms of 0.016 Å. nih.gov This planarity arises from the fused aromatic and imidazole (B134444) rings.

In the crystal lattice, benzimidazole derivatives are often stabilized by a network of intermolecular interactions, including N—H···N or N—H···O hydrogen bonds, which link molecules into chains or more complex three-dimensional architectures. researchgate.netnih.gov The conformation of the substituent at the 2-position relative to the benzimidazole ring is a critical aspect of the molecular structure. In various 2-substituted benzimidazoles, the substituent group is often inclined at a significant dihedral angle to the plane of the benzimidazole system. nih.govresearchgate.net For this compound, the styryl group's orientation would be determined by steric and electronic factors, with potential for π-π stacking interactions between the aromatic rings of adjacent molecules in the crystal structure. researchgate.net

Below is a table of crystallographic data for a related compound, 5,6-dimethyl-1H-benzimidazol-3-ium nitrate, which illustrates the typical parameters of the core structure.

Parameter Value
FormulaC₉H₁₁N₂⁺·NO₃⁻
Molecular Weight209.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.938 (4)
b (Å)14.694 (8)
c (Å)10.379 (6)
β (°)108.598 (9)
Volume (ų)1002.8 (10)
Data derived from the crystallographic study of 5,6-dimethyl-1H-benzimidazol-3-ium nitrate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of benzimidazole derivatives in solution. The spectra provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of a this compound, distinct signals are expected. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of 11.66–12.86 ppm in DMSO-d₆, due to proton exchange and hydrogen bonding. nih.govresearchgate.net The protons on the benzimidazole ring (H-4 and H-7) would appear as singlets or narrow doublets, influenced by the methyl substituents. The two methyl groups at the C-5 and C-6 positions would likely produce a sharp singlet around 2.36 ppm. mdpi.com The vinyl protons of the styryl group are expected to show characteristic doublets with coupling constants (³JHH) indicating the stereochemistry of the double bond; trans isomers typically exhibit larger coupling constants (15.0-16.0 Hz) compared to cis isomers. researchgate.net The aromatic protons of the styryl's phenyl ring would resonate in the aromatic region (typically 7.0-8.0 ppm).

The ¹³C NMR spectrum would complement the proton data. The carbon atoms of the benzimidazole ring are expected in the 112-142 ppm range, with the C-2 carbon, attached to the styryl group, appearing further downfield. nih.gov Signals for the methyl carbons would be found upfield.

Representative ¹H NMR Chemical Shifts for Related Benzimidazole Structures

Proton Typical Chemical Shift (δ, ppm) Multiplicity
N-H (imidazole) 11.5 - 13.0 broad singlet
Aromatic (benzimidazole) 7.0 - 7.6 singlet / multiplet
Aromatic (styryl phenyl) 7.2 - 8.0 multiplet
Vinyl (=CH-) 6.5 - 7.5 doublet
Methyl (-CH₃) ~2.4 singlet

Note: Values are estimations based on data from analogous compounds like 5,6-dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles and 1-styryl-benzimidazole. researchgate.netmdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to display several key absorption bands.

The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200–2900 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the benzimidazole and styryl rings are expected to be observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz In contrast, the C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The stretching vibration of the C=C double bond in the styryl group usually gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz Aromatic C=C and C=N stretching vibrations from the benzimidazole ring system are characteristically found in the 1615-1400 cm⁻¹ range. nih.govlibretexts.org The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. vscht.cz

Expected Characteristic FT-IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (imidazole) 3200 - 2900
Aromatic C-H stretch 3100 - 3000
Aliphatic C-H stretch (methyl) < 3000
C=C stretch (styryl) 1680 - 1640
C=C and C=N stretch (aromatic rings) 1615 - 1400

Data compiled from general spectroscopic tables and studies on related benzimidazole compounds. researchgate.netvscht.cznih.gov

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound, governed by its extended π-conjugated system, can be investigated using UV-Visible absorption and fluorescence spectroscopy. Benzimidazole derivatives with conjugated substituents are known to exhibit interesting optical properties. researchgate.net

The electronic absorption spectrum is expected to show intense bands corresponding to π-π* electronic transitions. Studies on similar benzimidazole derivatives show strong absorption bands at shorter wavelengths (e.g., 220–290 nm) attributed to transitions within the aromatic systems, and a weaker, longer-wavelength absorption band (e.g., 330–335 nm) resulting from transitions across the entire conjugated molecule. researchgate.net For a styryl-substituted benzimidazole, these transitions would involve the entire conjugated backbone.

Upon excitation, many benzimidazole derivatives exhibit fluorescence, often with high quantum yields and significant Stokes shifts (the difference between the absorption and emission maxima). researchgate.netresearchgate.net The emission is typically in the blue-green region of the visible spectrum. researchgate.net The fluorescence properties are often sensitive to the solvent environment. For example, some derivatives show dual emission in both polar protic and aprotic solvents. researchgate.net

Typical Photophysical Data for Phenyl-Substituted Benzimidazoles

Property Wavelength Range (nm) Transition
Absorption (λ_abs_) 220 - 290 π-π* (localized)
Absorption (λ_abs_) 330 - 380 π-π* (intramolecular charge transfer)
Emission (λ_em_) 400 - 500 Fluorescence

Note: Ranges are based on data for 2-phenyl and 2-(dimethoxyphenyl) benzimidazole derivatives. researchgate.netmdpi.comresearchgate.net

Isomerization Studies (E-Z Isomerization)

The styryl group in this compound features a carbon-carbon double bond, which allows for the existence of geometric isomers: the E (entgegen or trans) and Z (zusammen or cis) forms. The interconversion between these isomers, known as E-Z isomerization, is a key dynamic process, often initiated by photoexcitation.

Photoinduced isomerization can occur upon excitation of the molecule to an excited electronic state (e.g., S₁ or S₂). nih.gov The mechanism of isomerization in the excited state can proceed through different pathways, such as rotation around the C=C bond or an inversion mechanism at one of the carbon atoms. nih.govresearchgate.net The efficiency and kinetics of this process can be highly dependent on factors like the excitation wavelength, solvent viscosity, and temperature. nih.gov

Computational Chemistry and Theoretical Investigations of 5,6 Dimethyl 2 Styryl 1h 1,3 Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, DFT calculations are instrumental in understanding its fundamental chemical properties.

Geometry optimization using DFT, often with basis sets like B3LYP/6-31G*, helps in determining the most stable three-dimensional conformation of the molecule. These calculations have revealed that the benzimidazole (B57391) core is nearly planar. A key structural feature is the torsion angle of the styryl group relative to the benzimidazole plane. This angle is a result of a delicate balance between the steric hindrance imposed by the methyl groups at the 5 and 6 positions and the electronic delocalization between the styryl group and the benzimidazole ring system. The (E)-configuration of the styryl group is found to be energetically more favorable than the (Z)-isomer.

DFT calculations also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions. For styryl-substituted benzimidazoles, the π-conjugation introduced by the styryl group plays a significant role in modulating these frontier molecular orbitals.

Table 1: Representative DFT Calculated Properties for Substituted Benzimidazoles

PropertyCalculated ValueSignificance
HOMO Energy-5.5 to -6.5 eVRegion of electron donation
LUMO Energy-1.5 to -2.5 eVRegion of electron acceptance
HOMO-LUMO Gap3.5 to 4.5 eVChemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyePolarity and intermolecular interactions

Note: The values presented are representative for styryl-benzimidazole derivatives and may vary for the specific compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Molecular docking simulations can estimate the binding affinity between a ligand and its target, which is often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. For benzimidazole derivatives, which are known to possess a wide range of biological activities including anticancer and antimicrobial effects, docking studies are crucial for identifying potential molecular targets. nih.gov While specific docking studies on this compound are not extensively reported, studies on similar benzimidazole compounds have shown promising binding affinities against various enzymes and receptors. nih.gov

Beyond predicting binding affinities, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues in the active site of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the benzimidazole core can act as a hydrogen bond donor and acceptor, while the styryl group can engage in hydrophobic and pi-pi stacking interactions. These interactions are critical for the specificity and strength of the binding to biological targets. Docking studies on related benzimidazole derivatives have highlighted the importance of these interactions in their inhibitory activity against various enzymes. researchgate.net

Table 2: Representative Molecular Docking Results for Benzimidazole Derivatives with Biological Targets

Biological TargetBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Topoisomerase I-DNA complex-7.0 to -9.0Asp533, Arg364, Thr718Hydrogen bonding, Hydrophobic
CDK-8-8.0 to -10.0Ala100, Asp98Hydrogen bonding, Pi-pi stacking
ER-alpha-7.5 to -9.5Leu346, Thr347, Arg394Hydrogen bonding, Hydrophobic

Note: The data is representative of benzimidazole derivatives and not specific to this compound. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. These simulations are used to study the conformational stability of ligands and the dynamic interactions within a ligand-protein complex. For this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as in the active site of an enzyme. MD simulations on benzimidazole-protein complexes have been used to assess the stability of the docked poses obtained from molecular docking. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often analyzed to determine the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Table 3: Common Descriptors Used in QSAR Models for Benzimidazole Derivatives

Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentReactivity and polar interactions
StericMolecular weight, Molar refractivitySize and shape of the molecule
HydrophobicLogPLipophilicity and membrane permeability
TopologicalWiener index, Kier & Hall indicesMolecular connectivity and branching

In Silico Approaches for Mechanistic Insights

In silico approaches, encompassing all the computational methods discussed above, provide valuable mechanistic insights into the biological activity of compounds like this compound. By combining DFT, molecular docking, MD simulations, and QSAR, researchers can build a comprehensive understanding of how this molecule interacts with biological systems at a molecular level.

For instance, molecular docking can identify a potential protein target, and MD simulations can confirm the stability of this interaction. DFT calculations can then be used to understand the electronic changes in the ligand upon binding. Finally, QSAR models can help in designing new derivatives with improved activity based on the insights gained from these computational studies. These in silico methods are powerful tools for hypothesis-driven research and play a crucial role in modern drug discovery and design. nih.gov

Molecular Mechanisms of Action and in Vitro Biological Interactions of 5,6 Dimethyl 2 Styryl 1h 1,3 Benzimidazole

Modulation of Enzyme Activities

The benzimidazole (B57391) scaffold is a common feature in many enzyme inhibitors. researchgate.netsemanticscholar.org Derivatives have been investigated for their ability to inhibit a range of enzymes by competing with substrates at the active site or through other mechanisms. researchgate.netmdpi.com

Topoisomerase Inhibition Studies

DNA topoisomerases are critical enzymes that manage the topology of DNA during processes like replication and transcription, making them key targets in cancer therapy. nih.govmdpi.com The benzimidazole scaffold is a known pharmacophore in the design of topoisomerase inhibitors. mdpi.comresearchgate.net Certain benzimidazole derivatives, such as Hoechst 33342 and various bisbenzimidazoles, function as topoisomerase I poisons by binding to the DNA minor groove and stabilizing the enzyme-DNA cleavage complex. nih.govnih.gov

While the broader class of 2-aryl-substituted benzimidazoles has been evaluated for topoisomerase I inhibition, specific enzymatic assays and detailed mechanistic studies detailing the inhibitory activity of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole against topoisomerases are not extensively documented in publicly available scientific literature.

Dipeptidyl Peptidase Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which play a role in regulating blood glucose. Inhibitors of DPP-4 are a class of drugs used for treating type 2 diabetes. While various heterocyclic compounds have been developed as DPP-4 inhibitors, specific research detailing the in vitro inhibitory effects of this compound on dipeptidyl peptidases is not available in the reviewed scientific literature.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. researchgate.netnih.gov Consequently, the inhibition of urease is a strategy for combating these infections. researchgate.net Numerous studies have demonstrated that the benzimidazole nucleus is a potent scaffold for urease inhibitors. nih.govelsevierpure.com Various derivatives, including 2-aryl benzimidazoles and benzimidazole-based hydrazones, have shown significant in vitro urease inhibitory activity, often with IC50 values in the low micromolar range, surpassing that of standard inhibitors like thiourea. nih.govresearchgate.netnih.gov

The table below shows the urease inhibitory activity of some representative benzimidazole derivatives, illustrating the potential of this chemical class.

Compound ClassRepresentative CompoundUrease IC50 (µM)Standard (Thiourea) IC50 (µM)
2-Aryl BenzimidazoleCompound 8e 3.3622
2-Aryl BenzimidazoleCompound 8m 7.7422
Benzimidazole-PiperazineCompound 9L 0.1523.11

Data sourced from studies on various benzimidazole derivatives to show scaffold potential. nih.govelsevierpure.comnih.gov

Despite the proven activity of the benzimidazole scaffold, specific studies quantifying the urease inhibition by this compound have not been identified in the reviewed literature.

Casein Kinase-2 (CK-2) Inhibition

Casein Kinase-2 (CK2) is a serine/threonine protein kinase that is overexpressed in many types of cancer, making it an attractive target for anticancer drug development. nih.govresearchgate.net Halogenated benzimidazole derivatives are among the most well-studied classes of CK2 inhibitors. nih.govnih.gov Compounds such as 4,5,6,7-tetrabromobenzimidazole (B16132) (TBBi) act as ATP-competitive inhibitors with high selectivity and potency in the low micromolar range. nih.govmdpi.com The development of benzimidazole-thiadiazole hybrids has also yielded potent CK2 inhibitors. nih.gov

Although the benzimidazole core is a validated pharmacophore for CK2 inhibition, direct experimental data on the in vitro activity of this compound against CK2 is not present in the available scientific research.

Filamenting Temperature Sensitive Protein (FtsZ) Inhibition

The FtsZ protein is a crucial component of the bacterial cell division machinery and a promising target for new antibacterial agents. nih.gov Several benzimidazole-based compounds have been identified as inhibitors of FtsZ assembly. nih.govnih.gov For instance, N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide (BT-benzo-29) was found to disrupt the formation of the cytokinetic Z-ring in Bacillus subtilis cells by binding to FtsZ and inhibiting its polymerization and GTPase activity. nih.gov Molecular docking studies suggest that these compounds may bind near the C-terminal domain of the FtsZ protein. nih.gov

While these findings highlight the potential of the benzimidazole scaffold for targeting FtsZ, specific studies evaluating the inhibitory effect of this compound on FtsZ polymerization or its associated GTPase activity are not available in the current body of literature.

Nucleic Acid Interaction Studies (e.g., DNA Binding)

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents. nih.gov Benzimidazole derivatives are well-established DNA-binding agents. nih.govnih.gov Depending on their structure, they can interact with DNA through different modes, including intercalation between base pairs or, more commonly, binding within the minor groove. nih.govrsc.orgresearchgate.net The crescent shape of many benzimidazole compounds allows for an isohelical fit into the minor groove of B-DNA, with a strong preference for AT-rich sequences. nih.govniscpr.res.in This binding is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. niscpr.res.in

Biophysical studies on various benzimidazole dications have confirmed strong binding to DNA with four or more consecutive AT base pairs, while showing negligible interaction with GC-rich DNA or RNA. nih.gov Techniques such as UV-Visible spectroscopy, circular dichroism, and thermal denaturation are commonly used to characterize these interactions and determine binding constants (Kb). nih.govrsc.orgresearchgate.net While the styryl-benzimidazole framework suggests a high likelihood of DNA interaction, specific binding constants and detailed structural studies of the complex formed between this compound and nucleic acids are not documented in the reviewed scientific literature.

DNA Binding Mechanisms (e.g., Intercalation, Minor Groove Binding)

The interaction between small molecules and DNA can occur through various mechanisms, including intercalation between base pairs or binding within the minor or major grooves. researchgate.netmdpi.com For the broader class of benzimidazole derivatives, studies have shown a capacity for DNA interaction. For instance, certain Hoechst 33258-derived benzimidazoles, when conjugated to oligodeoxynucleotides, have been observed to bind within the minor groove of the DNA. nih.gov Molecular modeling and circular dichroism studies support this mode of interaction, indicating that the placement of the benzimidazole moiety in the minor groove is influenced by the linker length connecting it to the oligonucleotide. nih.gov While these findings relate to conjugated benzimidazole derivatives, they highlight the potential of the benzimidazole scaffold to participate in groove-binding interactions with DNA. nih.gov Another study on a novel benzothiadiazole-benzimidazole derivative showed that it binds to DNA with a moderate strength, though the specific binding mode was not detailed. researchgate.net

Effects on DNA Double Helix Stabilization

The binding of small molecules to DNA can significantly affect the stability of the double helix. Research on benzimidazole-oligodeoxynucleotide conjugates has demonstrated a notable stabilization of DNA duplexes. nih.gov Thermal denaturation studies revealed that the covalent attachment of benzimidazole derivatives to an oligodeoxynucleotide leads to a more significant increase in the thermal stability of the DNA duplex compared to the presence of unconjugated benzimidazoles. nih.gov The degree of stabilization was found to be dependent on the length of the linker between the benzimidazole and the DNA strand, with longer linkers providing greater stability. nih.gov This enhanced stabilization is attributed to the effective binding of the benzimidazole part to the duplex. nih.gov

Cellular Pathway Modulation in In Vitro Systems

Cell Cycle Progression Interference

Benzimidazole derivatives have been shown to interfere with cellular processes, including the cell cycle. Some novel synthesized benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been found to effectively suppress cell cycle progression in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. semanticscholar.orgmdpi.com Analysis indicated that these compounds can arrest the cell cycle at different phases, contributing to their cytotoxic effects. mdpi.com Another benzimidazole derivative was reported to induce G2/M cell cycle arrest in different human cancer cells. researchgate.net This body of research suggests that the benzimidazole scaffold is a promising base for developing agents that can modulate cell cycle progression. mdpi.comresearchgate.net

Induction of Cellular Stress Responses

The mechanism of action for this compound involves the induction of cellular stress responses. A cellular stress response is a highly conserved cytoprotective mechanism that allows a cell to counteract stressful conditions that could otherwise lead to programmed cell death, or apoptosis. nih.gov This response can involve the activation of various signaling pathways and the production of protective proteins, such as heat shock proteins, which help in the repair of damaged proteins and promote cell survival. nih.gov

Apoptosis Induction in Cancer Cell Lines

Research has demonstrated that this compound possesses notable anticancer properties, specifically through the induction of apoptosis in various cancer cell lines. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The pro-apoptotic activity of this compound has been observed in in vitro studies against several human cancer cell lines. The cytotoxic efficacy, measured by the half-maximal inhibitory concentration (IC50), highlights its potential to inhibit cancer cell proliferation.

Below is a summary of the IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (μM)
HeLaCervical Cancer25.72 ± 3.95
MCF7Breast Cancer45.2 ± 13.0
A431Skin Cancer30.0 ± 5.0

Other studies on different benzimidazole derivatives have also confirmed the pro-apoptotic potential of this class of compounds. researchgate.neteuroasiajournal.orgnih.gov For example, DAPI staining has revealed that certain synthesized benzimidazole derivatives cause apoptotic cell death in both colon and cervical cancer cells. researchgate.net

Microtubule Dynamics Disruption

The benzimidazole core is known to interact with various biochemical pathways, and some derivatives have been found to disrupt cellular processes by affecting microtubule dynamics in cancer cells, which can lead to apoptosis. Microtubules are essential components of the cytoskeleton involved in cell shape, migration, and the segregation of chromosomes during mitosis. researchgate.net Agents that target and disrupt microtubule dynamics are a successful class of cancer drugs. nih.gov They typically work by suppressing spindle-microtubule dynamics, which results in cell cycle arrest in the G2-M phase and subsequent cell death. nih.gov Compounds like carbendazim, a benzimidazole derivative, are known to inhibit microtubule polymerization by acting on β-tubulin, thereby disrupting microtubule assembly. researchgate.net This mechanism of action is a key feature of the anticancer potential observed in many benzimidazole-containing compounds.

Sirtuin Protein Modulation

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolic regulation. The modulation of sirtuin activity is a promising strategy for the development of therapeutics for age-related diseases and cancer. While direct studies on the sirtuin-modulating activity of this compound are not extensively documented in publicly available research, the broader class of benzimidazole derivatives has been investigated for its interaction with these proteins.

Research has shown that certain benzimidazole-containing compounds can act as inhibitors of sirtuins, particularly SIRT1 and SIRT2. For instance, a novel series of polar benzimidazoles demonstrated good SIRT1 and SIRT2 inhibitory activity. The inhibition of these sirtuins by small molecules is being explored as a potential therapeutic approach for cancer. Given that the benzimidazole core is a key structural feature in these inhibitors, it is plausible that this compound could also exhibit sirtuin-modulating properties. The styryl and dimethyl substitutions on the benzimidazole ring would influence its binding affinity and selectivity for different sirtuin isoforms. However, without specific enzymatic assays and detailed molecular modeling studies for this particular compound, its role as a sirtuin modulator remains speculative and requires further investigation.

Targeting Oncogenic Markers

The benzimidazole scaffold is a key component in numerous compounds that have been investigated for their anticancer properties. These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer progression. While specific studies targeting oncogenic markers with this compound are limited, the known activities of related compounds provide insights into its potential mechanisms.

One of the primary mechanisms by which benzimidazole derivatives exhibit anticancer activity is through the inhibition of tubulin polymerization. By binding to the colchicine-binding site of β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The styryl group, present in this compound, is a structural feature found in other known tubulin inhibitors, such as combretastatin.

Furthermore, benzimidazole derivatives have been reported to inhibit other oncogenic markers, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis, and topoisomerases, which are essential for DNA replication. The specific substitution pattern of this compound would determine its specific interactions with these targets. For example, the dimethyl groups on the benzene (B151609) ring can influence the molecule's lipophilicity and electronic properties, which in turn can affect its binding to target proteins. Further research, including in vitro screening against a panel of cancer cell lines and specific oncogenic markers, is necessary to elucidate the precise anticancer mechanisms of this compound.

In Vitro Antimicrobial Research Applications

The benzimidazole moiety is a well-established pharmacophore in the development of antimicrobial agents. The styrylbenzimidazole scaffold, in particular, has been the subject of research for its potential antibacterial, antifungal, antitubercular, and antiviral activities.

Antibacterial Efficacy Studies

These studies revealed that the nature and position of substituents on both the benzimidazole ring and the styryl moiety play a crucial role in determining the antibacterial potency and spectrum. The presence of electron-withdrawing groups, such as nitro or bromo groups, on the benzimidazole ring has been shown to enhance antibacterial activity. The following table summarizes the minimum inhibitory concentration (MIC) values of some representative styryl-benzimidazole derivatives against various bacterial strains.

CompoundSubstituent at 5-positionSubstituent on Styryl RingStaphylococcus aureus (MIC μg/mL)Bacillus subtilis (MIC μg/mL)Escherichia coli (MIC μg/mL)Pseudomonas aeruginosa (MIC μg/mL)
5-Nitro-2-styryl-1H-benzimidazole-NO2None12.52550>100
5-Bromo-2-styryl-1H-benzimidazole-BrNone2550100>100
5-Nitro-2-(4-chlorostyryl)-1H-benzimidazole-NO24-Cl6.2512.52550
5-Bromo-2-(4-methoxystyryl)-1H-benzimidazole-Br4-OCH350100>100>100

Based on these findings, it can be inferred that this compound, with its electron-donating methyl groups, might exhibit a different antibacterial profile. Further direct testing is required to determine its efficacy against a range of bacterial pathogens.

Antifungal Efficacy Studies

Similar to the antibacterial studies, the antifungal potential of this compound can be extrapolated from research on related styryl-benzimidazole compounds. The aforementioned study on 5-(nitro/bromo)-2-styryl-benzimidazoles also included an evaluation of their antifungal activity against common fungal pathogens.

The results indicated that these compounds possess moderate to good antifungal activity, with the potency being influenced by the substitution patterns. The table below presents the MIC values of selected styryl-benzimidazole derivatives against representative fungal strains.

CompoundSubstituent at 5-positionSubstituent on Styryl RingCandida albicans (MIC μg/mL)Aspergillus niger (MIC μg/mL)
5-Nitro-2-styryl-1H-benzimidazole-NO2None2550
5-Bromo-2-styryl-1H-benzimidazole-BrNone50100
5-Nitro-2-(4-chlorostyryl)-1H-benzimidazole-NO24-Cl12.525
5-Bromo-2-(4-methoxystyryl)-1H-benzimidazole-Br4-OCH3100>100

These data suggest that the styryl-benzimidazole scaffold is a promising framework for the development of new antifungal agents. The specific antifungal activity of this compound would need to be determined through direct in vitro testing against a panel of clinically relevant fungi.

Antitubercular Activity Research

Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is a priority. Benzimidazole derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. Research on 2-styryl-benzimidazoles has demonstrated their potential in this area.

In a study investigating a series of 5-(nitro/bromo)-2-styryl-benzimidazoles, several compounds exhibited significant in vitro activity against the H37Rv strain of M. tuberculosis. The antitubercular activity was found to be highly dependent on the substituents on the benzimidazole and styryl rings. The following table summarizes the MIC values for some of these compounds.

CompoundSubstituent at 5-positionSubstituent on Styryl RingM. tuberculosis H37Rv (MIC μg/mL)
5-Nitro-2-styryl-1H-benzimidazole-NO2None6.25
5-Bromo-2-styryl-1H-benzimidazole-BrNone12.5
5-Nitro-2-(4-nitrostyryl)-1H-benzimidazole-NO24-NO23.12
5-Bromo-2-(4-chlorostyryl)-1H-benzimidazole-Br4-Cl6.25

These findings underscore the potential of the 2-styryl-benzimidazole scaffold in the development of new antitubercular drugs. The specific activity of this compound against M. tuberculosis warrants direct investigation.

Antiviral Activity Research

The benzimidazole core is present in several clinically used antiviral drugs, and research into new benzimidazole-based antiviral agents is ongoing. While specific antiviral data for this compound is not available in the public domain, studies on other styrylbenzimidazole derivatives have been conducted.

For instance, a series of styrylbenzimidazoles were evaluated for their activity against Yellow Fever Virus (YFV), a member of the Flaviviridae family. In that particular study, the tested styrylbenzimidazole compounds did not show significant activity against YFV. However, this does not preclude the possibility of activity against other viruses. The antiviral spectrum of benzimidazole derivatives is often very specific, and activity against one type of virus does not necessarily translate to activity against others.

The antiviral potential of this compound would need to be assessed through comprehensive in vitro screening against a diverse panel of viruses, including both RNA and DNA viruses. Such studies would be essential to determine if this compound holds promise as a lead for the development of new antiviral therapies.

Structure Activity Relationship Sar Studies of 5,6 Dimethyl 2 Styryl 1h 1,3 Benzimidazole Derivatives

Impact of Substitution on the Benzimidazole (B57391) Core (e.g., 5,6-dimethyl groups)

The benzimidazole ring is a key pharmacophore due to its structural similarity to naturally occurring nucleotides, allowing it to interact with a variety of biological targets. ijpdd.org Substitutions on the benzene (B151609) portion of the benzimidazole core can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. nih.gov

The presence of the 5,6-dimethyl groups on the benzimidazole core of the title compound is a critical feature that modulates its biological profile. These methyl groups are electron-donating and can influence the electronic environment of the entire heterocyclic system. This can, in turn, affect the molecule's ability to participate in crucial interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. ijpdd.org

SAR studies have shown that the position and nature of substituents on the benzimidazole ring are pivotal for activity. nih.gov For instance, the introduction of electron-donating groups like methyl groups can enhance lipophilicity, which may improve cell membrane permeability. The specific placement of these groups at the 5 and 6 positions can also impart a degree of steric hindrance that may favor a particular binding conformation or enhance selectivity for a specific biological target.

Role of the Styryl Moiety in Modulating Biological Activity

Modifications to the aryl (phenyl) ring of the styryl moiety have been a major focus of SAR studies to fine-tune the biological activity of 2-styrylbenzimidazoles. The electronic properties and position of substituents on this ring can dramatically alter the compound's potency and selectivity.

Research has demonstrated that introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to varied biological responses. For example, in the context of antimicrobial activity, halogen substitutions on the phenyl ring have been explored. It has been observed that a para-fluoro substitution can lead to moderate inhibition of P. aeruginosa, whereas para-bromo and para-chloro substitutions showed no significant effect. nih.gov In another study, an ortho-methoxy group, an EDG, resulted in moderate efficacy against P. aeruginosa, while meta- and para-methoxy substitutions were inactive. nih.gov

The following interactive table summarizes the impact of various substituents on the aryl ring on the biological activity of 2-styrylbenzimidazole derivatives.

Compound Series Substituent (Position) Effect on Activity Reference
Halogenatedp-FluoroModerate inhibition of P. aeruginosa nih.gov
Halogenatedp-BromoNo significant effect nih.gov
Halogenatedp-ChloroNo significant effect nih.gov
Methoxyo-MethoxyModerate efficacy against P. aeruginosa nih.gov
Methoxym-MethoxyInactive nih.gov
Methoxyp-MethoxyInactive nih.gov

This table is for illustrative purposes and represents a summary of findings from the cited literature.

The conformation of the styryl group relative to the benzimidazole ring system is a significant determinant of biological activity. The vinyl linker can exist in either a cis (Z) or trans (E) configuration. The trans isomer is generally more stable and often the more active form due to its linear geometry, which allows for more effective binding to target sites.

The planarity of the entire molecule, facilitated by the conjugated system of the styryl and benzimidazole moieties, is crucial for certain biological interactions. Any steric hindrance that forces the styryl group out of planarity with the benzimidazole ring can lead to a decrease in activity. The conformational flexibility or rigidity of this part of the molecule can influence how it fits into a binding pocket, thereby affecting its inhibitory potency. rsc.org

Effects of N-Substitution on Biological Efficacy

The benzimidazole ring has a nitrogen atom at position 1 (N1) that bears a hydrogen atom, which can be substituted with various functional groups. N-substitution is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties.

Introducing substituents at the N1 position can have several effects:

Altering Lipophilicity: Adding alkyl or aryl groups can increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.

Modifying Solubility: The nature of the N-substituent can be tailored to improve aqueous solubility.

Introducing New Interaction Points: Functional groups on the N-substituent can form additional hydrogen bonds or other interactions with the target, thereby increasing binding affinity.

Preventing Metabolism: N-substitution can block metabolic pathways that might otherwise inactivate the compound.

Studies on N-substituted benzimidazoles have shown that these modifications can lead to significant changes in biological activity. For example, in a series of benzimidazole-derived Schiff bases, the nature of the substituent on the N-atom of the benzimidazole nucleus was found to impact their antiviral, antibacterial, and antiproliferative activities. mdpi.com

Comparative SAR Analysis with Analogous Benzazole Systems (e.g., benzothiazole (B30560), benzoxazole)

To better understand the role of the benzimidazole core, comparative SAR studies are often conducted with analogous heterocyclic systems like benzothiazole and benzoxazole (B165842). These systems are isosteric, meaning they have a similar size and shape, but the replacement of the N-H group in benzimidazole with a sulfur atom (in benzothiazole) or an oxygen atom (in benzoxazole) can lead to different electronic and hydrogen-bonding properties.

Studies comparing these scaffolds have revealed that the choice of the benzazole ring can significantly influence biological activity. For instance, in a study of potential antitumor agents, the replacement of a benzothiazole ring with a benzimidazole or benzoxazole resulted in a slight decrease in potency against HCT-116 cells, indicating the importance of the specific heteroatoms in the ring system. nih.gov

In another comparative study on hyaluronidase (B3051955) inhibitors, it was found that for both benzimidazole and benzothiazole compounds, substitution at position 2 with a bulky group like phenyl or benzyl (B1604629) was important for activity. mdpi.com These comparative analyses help in understanding which interactions are critical for the desired biological effect and guide the design of more potent and selective compounds.

Design Principles for Enhanced Target Selectivity and Potency

Based on the accumulated SAR data, several design principles can be formulated to enhance the target selectivity and potency of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole derivatives:

Optimize Benzimidazole Core Substitution: The 5,6-dimethyl substitution pattern appears to be beneficial, and further exploration of other small alkyl or electron-donating groups at these positions could be warranted.

Fine-Tune the Styryl Moiety: The substitution pattern on the aryl ring of the styryl group is a powerful tool for modulating activity. A systematic exploration of both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions can help in identifying the optimal electronic and steric requirements for a specific target.

Strategic N-Substitution: The N1 position of the benzimidazole ring is a key handle for modifying the physicochemical properties of the molecule. Introducing substituents that can form specific interactions with the target protein or improve pharmacokinetic properties is a promising strategy.

Consider Isosteric Replacements: Based on comparative SAR with other benzazoles, it is evident that the nature of the heterocyclic core is important. If the N-H group of the benzimidazole is found to be detrimental for a particular application, switching to a benzothiazole or benzoxazole core might be advantageous.

Conformational Rigidity: Introducing elements that restrict the conformation of the styryl moiety, such as incorporating it into a larger ring system, could lock the molecule in its bioactive conformation and enhance potency.

By systematically applying these design principles, medicinal chemists can rationally design new derivatives of this compound with improved therapeutic profiles.

Future Research Directions and Translational Perspectives for 5,6 Dimethyl 2 Styryl 1h 1,3 Benzimidazole Research

Exploration of Novel Synthetic Pathways

While classical methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with aldehydes, are well-established, future efforts should focus on developing more efficient, sustainable, and versatile synthetic routes. rsc.org The exploration of green chemistry methodologies, microwave-assisted synthesis, and novel catalytic systems can accelerate the generation of 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole and its derivatives. researchgate.net

Future synthetic research should prioritize:

Green Chemistry Approaches: Utilizing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) and employing biodegradable catalysts can significantly reduce the environmental impact of synthesis. researchgate.netmanuscriptpoint.com

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final product compared to conventional heating methods. researchgate.net

Novel Catalytic Systems: Investigating the use of nanocatalysts, solid-phase catalysts, and biocatalysts could lead to highly efficient and selective synthetic protocols.

A comparative overview of potential modern synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Considerations
Microwave-Assisted Synthesis Rapid reaction times, higher yields, improved puritySpecialized equipment required, scalability challenges
Green Solvents (e.g., Water, PEG) Reduced toxicity, lower cost, environmental sustainabilitySolubility of reactants, potential for different reaction pathways
Solid-Phase Synthesis Ease of purification, potential for automation and combinatorial library generationRequires attachment to a solid support, linker chemistry considerations
Nanocatalysis High catalytic activity and selectivity, recyclabilityCatalyst synthesis and characterization, potential for leaching

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design. While the broader benzimidazole class is known to interact with various targets, the specific mechanism for this derivative remains to be fully elucidated. nih.govnih.gov Advanced biophysical and computational techniques are required to map these interactions precisely.

Future mechanistic studies should include:

X-ray Co-crystallography: Obtaining crystal structures of the compound bound to its target protein(s) would provide a definitive, high-resolution view of the binding mode, identifying key interacting residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the compound's binding dynamics and conformational changes in both the ligand and the target protein in solution.

Computational Modeling and Molecular Dynamics: In silico methods like molecular docking and molecular dynamics simulations can predict binding affinities, elucidate the stability of the ligand-protein complex, and guide the design of derivatives with improved binding characteristics. researchgate.net

Development of Advanced In Vitro Biological Models

To improve the translational relevance of preclinical findings, research must move beyond traditional two-dimensional (2D) cell cultures. mdpi.com Advanced in vitro models that more accurately replicate the complexity of human tissues and diseases are essential for evaluating the efficacy and mechanism of this compound. mdpi.comresearchgate.net

Key advanced models for future investigation include:

3D Spheroids and Organoids: These models recapitulate the three-dimensional architecture, cell-cell interactions, and physiological gradients of native tissues, offering a more accurate platform for drug testing. mdpi.comrouken.bio

Organ-on-a-Chip (OOC) Technology: Microfluidic OOC systems can simulate the function of human organs, allowing for the study of the compound's effects in a dynamic, multi-cellular environment that can even model interactions between different organs. mdpi.comrouken.bionih.gov

Patient-Derived Models: Utilizing cells or organoids derived directly from patients can facilitate personalized medicine approaches, testing the compound's effectiveness in a patient-specific genetic context. rouken.bio

These advanced models provide a more physiologically relevant context, potentially leading to better predictions of clinical outcomes compared to simplistic 2D cell line models. mdpi.com

Integration of Omics Technologies in Mechanistic Research

Omics technologies offer a powerful, unbiased approach to understanding the global cellular response to a small molecule, moving beyond a single-target hypothesis. omicstutorials.comnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics can reveal novel mechanisms of action, identify biomarkers of response, and uncover potential off-target effects. happiestminds.com

Omics TechnologyApplication in Mechanistic ResearchPotential Insights
Transcriptomics (RNA-Seq) Analyze changes in gene expression across the entire genome following compound treatment.Identification of modulated signaling pathways and cellular processes.
Proteomics Quantify changes in the abundance and post-translational modifications of thousands of proteins.Revelation of direct and indirect protein targets and affected protein networks.
Metabolomics Profile the dynamic changes in small-molecule metabolites within a biological system. aspect-analytics.comUnderstanding of the compound's impact on cellular metabolism and bioenergetics. happiestminds.com
Chemoproteomics Use of chemical probes to identify direct protein binding partners from complex cell lysates. nih.govDirect and unbiased identification of molecular targets. nih.gov

The integration of these multi-omics datasets can provide a comprehensive, systems-level understanding of the compound's biological activity, paving the way for more informed drug development. happiestminds.cominicop.org

Identification of Novel Molecular Targets

While known targets for benzimidazole derivatives exist, the specific molecular targets of this compound may be novel. Identifying these targets is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.govresearchgate.net Modern target identification strategies can overcome the limitations of traditional methods.

Promising future approaches include:

Affinity-Based Proteomics: This involves immobilizing the compound on a solid support to "pull down" its binding partners from cell or tissue lysates, which are then identified by mass spectrometry. nih.govacs.org

Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. nih.govresearchgate.net Changes in protein stability across the proteome upon compound treatment can identify direct targets.

Genetic Screening: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 screens can identify genes that, when knocked down or knocked out, either enhance or suppress the cellular phenotype induced by the compound, thereby implicating the gene products as potential targets or pathway members. nih.govpharmafeatures.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To optimize the therapeutic properties of the this compound scaffold, the generation and screening of a focused chemical library are essential. Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of structural analogs. researchgate.net

Future work in this area should involve:

Library Design: Create a virtual library of derivatives by systematically modifying key positions on the parent molecule, such as the styryl ring (e.g., adding various substituents) and the benzimidazole core.

Combinatorial Synthesis: Employ parallel synthesis techniques, potentially on a solid phase, to efficiently produce the designed library of compounds. researchgate.net

High-Throughput Screening (HTS): Utilize automated HTS platforms to rapidly screen the compound library against a panel of biological assays (e.g., specific enzymes, cell viability, reporter assays) to identify "hits" with improved potency, selectivity, or novel activities. researchgate.netmanuscriptpoint.combenthamdirect.com

This integrated approach of combinatorial chemistry and HTS can significantly accelerate the hit-to-lead optimization process, leading to the discovery of new drug candidates based on the this compound framework. eurekaselect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-dimethyl-2-styryl-1H-1,3-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of benzimidazole derivatives typically involves condensation reactions under acidic or catalytic conditions. For example, refluxing with chloroacetyl chloride in dry dioxane in the presence of a base (e.g., NaOH) can yield intermediates, which are further functionalized via Heck coupling or styryl group introduction . Key variables include solvent choice (e.g., dioxane vs. DMF), temperature, and catalyst type (e.g., palladium-based catalysts for styryl addition). Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via column chromatography.

Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles, as demonstrated in studies of similar benzimidazole salts (e.g., C–C bond lengths ≈ 1.38–1.42 Å and N–H⋯O hydrogen-bonding networks) . NMR analysis (¹H/¹³C) resolves substituent positions: dimethyl groups at C5/C6 appear as singlets (δ ~2.3–2.5 ppm), while styryl protons show characteristic coupling patterns (δ ~6.5–7.5 ppm). Cross-validation with computational models (e.g., DFT) enhances structural confidence .

Q. What spectroscopic techniques are suitable for analyzing the photophysical properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~300–350 nm for π→π* transitions) and fluorescence emission studies (e.g., quantum yield measurements) reveal electronic behavior. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Time-resolved fluorescence or transient absorption spectroscopy can probe excited-state dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on benzimidazole derivative reactivity, such as divergent catalytic outcomes or unexpected byproducts?

  • Methodological Answer : Systematic screening of reaction parameters (e.g., solvent polarity, temperature gradients) and advanced characterization (e.g., GC-MS for byproduct identification) are critical. For example, competing pathways in styryl group formation may arise from catalyst poisoning or steric effects. Reproducibility requires rigorous control of anhydrous conditions and catalyst activation .

Q. What computational strategies validate experimental data for this compound, such as electronic properties or reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts molecular orbitals, HOMO-LUMO gaps, and transition states. For instance, DFT can model styryl group rotation barriers or hydrogen-bonding interactions in crystal packing . Molecular docking studies (e.g., AutoDock Vina) may predict biological target binding, though experimental validation via crystallography or SPR is essential .

Q. How does hydrogen-bonding network topology influence the stability and solubility of this compound in different solvents?

  • Methodological Answer : SCXRD data for analogous compounds show that N–H⋯O hydrogen bonds form 3D networks, enhancing thermal stability but reducing solubility in nonpolar solvents. Solubility can be modulated by introducing polar substituents (e.g., –NO₂ or –COOH) or using co-solvents (e.g., DMSO/water mixtures) .

Q. What strategies are effective for designing derivatives with enhanced biological activity while retaining the benzimidazole core?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by bioisosteric replacement (e.g., substituting styryl with heteroaryl groups) or functional group addition (e.g., –CF₃ for metabolic stability). For example, 5,6-dichloro analogs show improved antifungal activity . Biological assays (e.g., MIC testing) paired with ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic profiles .

Q. How can researchers assess the potential toxicity of this compound using in silico models prior to in vitro/in vivo testing?

  • Methodological Answer : Tools like ProTox-II predict acute toxicity (e.g., LD₅₀), hepatotoxicity, and carcinogenicity based on structural fragments. For benzimidazoles, sulfoxide metabolites (e.g., pantoprazole derivatives) may require scrutiny for reactive intermediates . Experimental validation via Ames test or zebrafish embryo assays is recommended for high-priority candidates.

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